2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic Acid 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic Acid
Brand Name: Vulcanchem
CAS No.: 69764-06-3
VCID: VC11107790
InChI: InChI=1S/C16H15NO5/c1-21-11-6-8-12(9-7-11)22-10-15(18)17-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
SMILES: COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O
Molecular Formula: C16H15NO5
Molecular Weight: 301.29 g/mol

2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic Acid

CAS No.: 69764-06-3

VCID: VC11107790

Molecular Formula: C16H15NO5

Molecular Weight: 301.29 g/mol

* For research use only. Not for human or veterinary use.

2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic Acid - 69764-06-3

Description

2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid is a synthetic organic compound belonging to the class of amides and benzoic acids. It is characterized by the presence of a methoxyphenoxy group and an acetamido moiety attached to a benzoic acid structure. This compound is recognized for its potential biological activities and applications in scientific research.

Synthesis and Purification

The synthesis of 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid involves several chemical reactions. Common reagents include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and nitric or sulfuric acids for electrophilic substitution. The purification of the final product can be achieved through recrystallization or chromatography techniques.

Synthesis Steps:

  • Starting Materials: Benzoic acid derivatives and methoxyphenol.

  • Reaction Conditions: Solvents such as dimethylformamide or dichloromethane; temperature control.

  • Purification Methods: Recrystallization or chromatography.

Chemical Reactions and Mechanisms

2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid can undergo various chemical reactions, including hydrolysis, reduction, and electrophilic substitution. These reactions are crucial for understanding its chemical properties and potential applications.

Common Reactions:

  • Hydrolysis: Using sodium hydroxide.

  • Reduction: Using lithium aluminum hydride.

  • Electrophilic Substitution: Using nitric or sulfuric acids.

Biological Activities and Applications

Research indicates that compounds similar to 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid may exhibit anti-inflammatory properties or act as intermediates in synthesizing other biologically active compounds. They may interfere with specific signaling pathways or enzyme systems, although further investigations are required to elucidate the precise mechanisms involved.

Potential Applications:

  • Pharmaceutical Research: As intermediates for synthesizing biologically active compounds.

  • Biological Studies: Investigating anti-inflammatory properties and interactions with biological targets.

Data and Research Findings

CAS No. 69764-06-3
Product Name 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic Acid
Molecular Formula C16H15NO5
Molecular Weight 301.29 g/mol
IUPAC Name 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid
Standard InChI InChI=1S/C16H15NO5/c1-21-11-6-8-12(9-7-11)22-10-15(18)17-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Standard InChIKey JHCUZGSREIUIPD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O
Canonical SMILES COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O
PubChem Compound 882926
Last Modified Nov 23 2023

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